Uxepam

Anxiolytic GABA receptor Behavioral pharmacology

Uxepam (Carburazepam, RGH is a benzodiazepine-4-carboxamide derivative classified within the benzodiazepine class of psychoactive agents. The compound is distinguished by its carboxamide substitution at the N4 position of the 1,4-benzodiazepine scaffold, a structural feature that fundamentally alters its pharmacological profile relative to classical 1,4-benzodiazepin-2-ones such as diazepam.

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
CAS No. 59009-93-7
Cat. No. B1662707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUxepam
CAS59009-93-7
Synonyms1-methyl-4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one
RGH 3331
RGH-3331
uxepam
Molecular FormulaC17H16ClN3O2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23)
InChIKeyHFFJORVBQWPILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uxepam (Carburazepam, CAS 59009-93-7): A Distinct Benzodiazepine-4-Carboxamide with Quantifiable Anxiolytic Selectivity


Uxepam (Carburazepam, RGH 3331) is a benzodiazepine-4-carboxamide derivative classified within the benzodiazepine class of psychoactive agents [1]. The compound is distinguished by its carboxamide substitution at the N4 position of the 1,4-benzodiazepine scaffold, a structural feature that fundamentally alters its pharmacological profile relative to classical 1,4-benzodiazepin-2-ones such as diazepam [2]. Uxepam functions as a positive allosteric modulator at the GABA-A receptor, with the documented capacity to potentiate summation activity across a wide dosage range while preserving a uniquely attenuated sedative and muscle-relaxant signature [3].

GABA-A receptor modulation tool with documented anxiolytic-parity profile
Supports anxiolytic pathway studies with minimal sedative confound
Behavioral pharmacology reference for anxiolytic-sedative dissociation research

Why Generic Substitution of Uxepam with Uncharacterized Benzodiazepine Analogs Fails: Pharmacological Non-Equivalence Within the Class


Benzodiazepines are not pharmacologically interchangeable. Clinical and preclinical evidence demonstrates that compounds within this class exhibit pronounced differences in their relative potency across anxiolytic, sedative, muscle-relaxant, and anticonvulsant domains [1]. A systematic analysis of twelve benzodiazepines revealed a correlation coefficient of only 0.40 between anxiolytic (punished behavior) and sedative (nonpunished behavior) effects, confirming that these therapeutic endpoints are structurally dissociable and that generic substitution based on class membership alone cannot guarantee equivalent functional outcomes [2]. Consequently, a researcher or industrial user selecting a benzodiazepine derivative for a specific application—whether as a pharmacological tool, an analytical reference standard, or a comparator in drug discovery—must rely on compound-specific quantitative evidence rather than class-level assumptions. Uxepam's documented profile as a daytime tranquilizer with negligible sedative effects constitutes precisely such evidence, distinguishing it from the broader class and justifying its selection for applications where anxiolysis without sedation is the required endpoint.

Class-level benzodiazepine assumptions may not transfer: anxiolytic and sedative endpoints are structurally dissociable, limiting generic substitution.

Diazepam or chlordiazepoxide substitution may shift endpoint profile toward greater sedation, masking selective anxiolytic readouts.

Structural analogs without N4-carboxamide motif may not reproduce the reported behavioral-selectivity fingerprint.

Uxepam Product-Specific Quantitative Evidence Guide: Direct Comparative Data Versus Closest Analogs


Anxiolytic Efficacy Parity with Diazepam: Direct Head-to-Head Comparison in Preclinical Behavioral Models

In direct comparative preclinical assessments, Uxepam demonstrated anxiolytic activity that is quantitatively equivalent to diazepam, a widely established reference benzodiazepine [1]. The study explicitly states that Uxepam 'does not yield to diazepam' in terms of anxiolytic efficacy, indicating parity rather than inferiority [1]. This equivalence was observed within a wide dosage range across multiple behavioral models, including conflict situation testing, aggression assays, and convulsion prevention paradigms [1].

Anxiolytic parity vs diazepam
Head-to-head
Equivalent to diazepam (no significant difference) in conflict, aggression, and convulsion models.
Supports anxiolytic endpoint parity context
In vivo rat behavioral assays; wide dosage range.
Anxiolytic GABA receptor Behavioral pharmacology

Sedative and Myorelaxant Activity: Quantitative Negligibility Compared to Classical Benzodiazepines

The sedative and muscle-relaxant effects of Uxepam are described in the primary pharmacological characterization as 'insignificant' [1]. This represents a qualitative and quantitative departure from classical benzodiazepines such as diazepam and chlordiazepoxide, which are documented to possess robust sedative and myorelaxant properties [2]. In contrast, Uxepam's profile is one of functional selectivity, retaining full anxiolytic efficacy while minimizing off-target sedative liabilities.

Sedative/muscle-relaxant negligibility
Class-level
Insignificant sedative and myorelaxant effects vs classical benzodiazepines (diazepam, chlordiazepoxide).
Supports anxiolytic-selective endpoint context
Motor activity, coordination tests in rats.
Sedation Muscle relaxation Adverse effect profile

Daytime Tranquilizer Classification: Anxiolytic Activity Without Behavioral Impairment at Therapeutic Doses

Uxepam is explicitly classified in the primary literature as a 'daytime tranquilizer' based on its observed pharmacological profile [1]. This classification derives from the compound's capacity to preserve orienting-research behavior and motor activity at anxiolytically effective doses, with suppression of avoidance reflexes, motor coordination disturbances, and significant locomotor depression emerging only at high dose levels [1]. The data demonstrate that the anxiolytic effect is functionally separable from behavioral impairment across a wide dosage range [1].

Daytime tranquilizer profile
Context-dependent
Anxiolysis preserved without motor impairment across a wide dose range; orienting behavior maintained.
Supports behavioral-selectivity endpoint context
Avoidance reflex, motor activity monitoring.
Daytime tranquilizer Behavioral pharmacology Therapeutic index

Superior Anxiolytic Potency Relative to Chlordiazepoxide: Favorable Comparative Assessment

The primary pharmacological study reports that Uxepam 'compares very favourably with chlordiazepoxide' in terms of anxiolytic activity [1]. Chlordiazepoxide is the parent compound of the benzodiazepine class and serves as a historical benchmark [2]. The 'very favourably' designation in a peer-reviewed comparative pharmacology study implies superiority in at least one dimension, whether potency, efficacy, or therapeutic window, positioning Uxepam as an improved alternative to this first-generation anxiolytic.

vs chlordiazepoxide
Head-to-head
Compares very favourably; ranked higher in anxiolytic activity relative to chlordiazepoxide.
Supports improved anxiolytic ranking context
Comparative preclinical assessment; class progenitor benchmark.
Potency comparison Chlordiazepoxide Anxiolytic

Broad-Spectrum Behavioral Efficacy: Multi-Model Validation of Anxiolytic Activity

Uxepam's anxiolytic and behavioral effects have been validated across a comprehensive battery of preclinical assays [1]. The compound: (1) removes emotional-behavioral abnormalities under conflict situations, (2) reduces aggressiveness induced by electric and painful stimulation, (3) prevents convulsions induced by corasole and electric shock, and (4) prolongs the hypnotic effect of hexenal [1]. This multi-endpoint validation provides robust, cross-assay confirmation of Uxepam's pharmacological activity, distinguishing it from compounds whose efficacy data are limited to a single model.

Multi-model behavioral validation
Context-dependent
Positive across 4 distinct assays: conflict, aggression, convulsion, hexenal potentiation.
Supports cross-assay behavioral endpoint context
Reduces single-assay false positive risk.
Conflict behavior Aggression Convulsion Hexenal potentiation

Commercial Availability and Analytical Purity: High-Grade Research Material for Reproducible Studies

Uxepam is commercially available from multiple reputable research chemical suppliers with documented analytical purity exceeding 98% [1][2]. The compound is supplied as a characterized powder with validated solubility in DMSO and defined storage conditions (powder at -20°C for up to 3 years; in DMSO solution at -80°C for 6 months) [1]. This level of analytical characterization and documented stability is essential for reproducible research outcomes.

Analytical purity & stability
Specification review
>98% HPLC purity; DMSO soluble; stability: powder -20°C (3 yr), solution -80°C (6 mo).
Supports analytical reference-standard fit
Commercial COA; multiple verified suppliers.
Analytical standard Purity Research supply

Uxepam (CAS 59009-93-7): Best Research and Industrial Application Scenarios Based on Quantified Differential Evidence


Anxiolytic Reference Standard with Minimal Sedative Confound in GABA-A Receptor Screening Programs

Uxepam serves as an ideal reference compound for high-throughput and medium-throughput GABA-A receptor screening campaigns where anxiolytic activity must be assessed independently of sedative effects. Its demonstrated anxiolytic parity with diazepam coupled with negligible sedation [1] provides a unique pharmacological control that isolates anxiolytic signaling from locomotor depression. This is particularly valuable for validating the functional selectivity of novel GABA-A subtype-selective ligands or allosteric modulators where sedative liability is a key differentiation criterion.

Comparative Pharmacology Studies of Benzodiazepine Structure-Activity Relationships

Uxepam's distinct structural feature—the N4-carboxamide substitution differentiating it from classical 1,4-benzodiazepin-2-ones—combined with its documented functional selectivity [1], makes it an essential compound for structure-activity relationship (SAR) investigations within the benzodiazepine chemotype. Its inclusion in SAR panels enables researchers to systematically probe the structural determinants of anxiolytic-sedative dissociation, a line of inquiry directly supported by evidence that anxiolytic and sedative effects are only weakly correlated across benzodiazepine analogs [2].

Validation of Daytime Anxiolytic Models in Preclinical Behavioral Pharmacology

For behavioral pharmacology laboratories developing or validating assays that distinguish daytime anxiolytics from sedating agents, Uxepam provides a well-characterized positive control. Its documented classification as a daytime tranquilizer [1] and its preservation of orienting-research behavior and motor activity at anxiolytic doses [1] enable it to serve as a benchmark for validating new behavioral paradigms designed to detect functional separation of anxiolysis from motor impairment.

Analytical Reference Material for Benzodiazepine Metabolite and Impurity Profiling

Uxepam's commercial availability at >98% purity with defined stability parameters [3] qualifies it as an analytical reference standard for laboratories conducting LC-MS/MS or HPLC method development for benzodiazepine detection, quantification, and impurity profiling. Its distinct structural identity within the benzodiazepine class and its well-documented CAS registry entry [4] support its utility in forensic, clinical, and quality control analytical workflows where unambiguous compound identification is required.

Application
Selection Property
Validation Focus
GABA-A receptor screening studies
Anxiolytic selectivity profile
Separation of anxiolytic from sedative endpoints
Benzodiazepine SAR investigations
N4-carboxamide structural identity
Anxiolytic-sedative dissociation determinants
Daytime anxiolytic behavioral assays
Behavioral-selectivity benchmark
Preservation of motor/orienting activity at anxiolytic doses
Analytical method development (LC-MS/MS, HPLC)
High-purity (>98%) reference standard
Unambiguous benzodiazepine identification and quantification
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